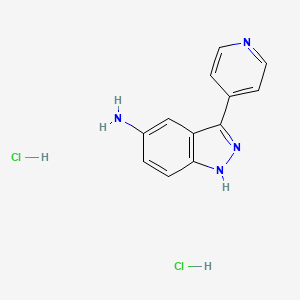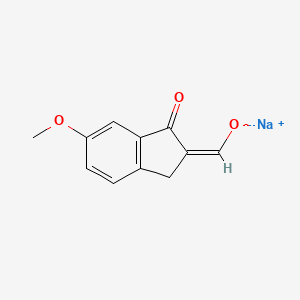
Metanolato de (Z)-(5-metoxi-3-oxo-1H-inden-2-ilideno)metilo de sodio
Descripción general
Descripción
Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate, commonly referred to as sodium methanolate, is an organic compound used in a variety of scientific research applications. Sodium methanolate is an important reagent in organic synthesis, and it has been used in a range of biochemical and physiological studies. It is a versatile compound that can be used in a variety of laboratory experiments and has a variety of advantages and limitations.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto se utiliza ampliamente en el campo de la síntesis orgánica, a menudo como intermedio o reactivo de reacción .
Pruebas farmacéuticas
También se utiliza para pruebas farmacéuticas, donde se requieren estándares de referencia de alta calidad para obtener resultados precisos .
Síntesis compleja
Además, se puede utilizar en áreas de investigación como la síntesis de complejos .
Intermediarios químicos farmacéuticos
El compuesto sirve como intermedio en la química farmacéutica, potencialmente utilizado en el desarrollo de inhibidores o agonistas .
Catalizadores y ligandos
También puede desempeñar un papel como catalizador o ligando en la investigación de ciencias de la vida .
Mecanismo De Acción
Target of Action
The compound Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is likely to interact with Voltage-gated sodium (Na V) channels . These channels are responsible for the rapid rising-phase of action potentials in excitable cells . Over 1,000 mutations in Na V channels are associated with human diseases including epilepsy, periodic paralysis, arrhythmias, and pain disorders .
Mode of Action
Based on its structural similarity to sodium methanethiolate , it can be inferred that it may act as a powerful nucleophile . This suggests that it could participate in reactions leading to the formation of new bonds, potentially affecting the function of its target proteins.
Biochemical Pathways
Given its potential interaction with na v channels , it might influence the action potential generation and propagation in excitable cells. This could have downstream effects on neuronal signaling and muscle contraction, among other physiological processes.
Pharmacokinetics
Based on studies of similar compounds , it can be inferred that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall pharmacological effect.
Result of Action
Given its potential interaction with na v channels , it could potentially modulate the function of these channels, thereby affecting the excitability of cells.
Action Environment
The action of Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s solubility and stability. Moreover, the presence of other molecules could potentially interfere with its interaction with its target proteins .
Propiedades
IUPAC Name |
sodium;(Z)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3.Na/c1-14-9-3-2-7-4-8(6-12)11(13)10(7)5-9;/h2-3,5-6,12H,4H2,1H3;/q;+1/p-1/b8-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGKKUFLUGTGM-PHZXCRFESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C/C(=C/[O-])/C2=O)C=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



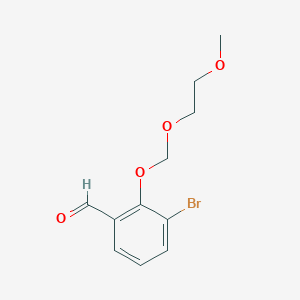


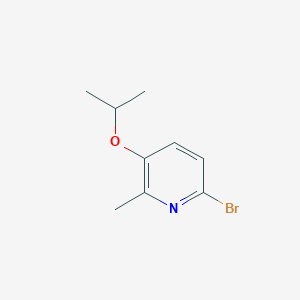
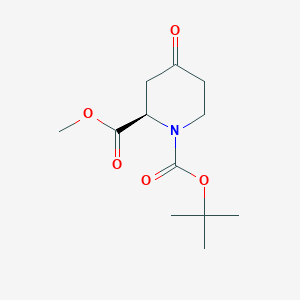
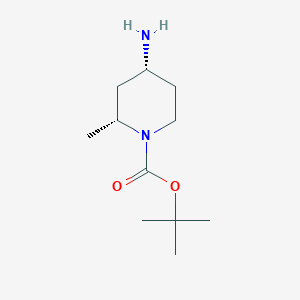
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
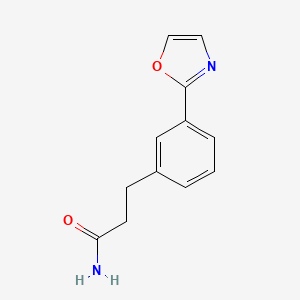
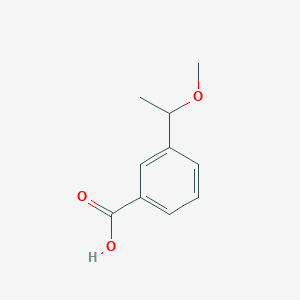
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)
